N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzamide derivative featuring a benzofuran core substituted at three positions:
- Position 2: A 4-methoxybenzoyl group (C₆H₄(OCH₃)CO-), introducing electron-donating methoxy functionality.
- Position 3: A methyl group (CH₃), enhancing steric bulk.
The compound’s synthesis likely involves coupling reactions between benzofuran precursors and acyl chlorides or activated carboxylic acids, as described in general organic synthesis protocols (Vogel’s Textbook, ) .
Properties
Molecular Formula |
C24H19NO4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C24H19NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h3-14H,1-2H3,(H,25,27) |
InChI Key |
PCIYYEBBWCLNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-methoxybenzoyl group (electron-donating) contrasts with the 4-chlorobenzoyl group in ’s analog (electron-withdrawing). The 3,4,5-trimethoxybenzamide group () introduces additional hydrogen-bonding sites, which could improve binding affinity in biological targets compared to the target’s simpler benzamide .
Amide Group Variations
Core Heterocycle Differences
- Benzofuran vs. Chromen (Coumarin) :
Research Implications
Further studies should explore:
- The impact of 4-methoxybenzoyl on target selectivity.
- The role of methyl substitution on the benzofuran core in steric interactions.
- Comparative solubility and stability studies across analogs.
Biological Activity
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, relevant research findings, and case studies.
The chemical structure of this compound can be represented by the following molecular data:
| Property | Value |
|---|---|
| Molecular Formula | C25H21NO4 |
| Molecular Weight | 399.4 g/mol |
| Purity | Typically 95% |
| Complexity Rating | 603 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core and subsequent functional group modifications. Various reagents and conditions are employed to achieve the desired product purity and yield.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. The benzofuran moiety is known for its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Compounds with similar structures have shown activity against monoamine oxidases (MAO), suggesting potential antidepressant properties.
- Anticonvulsant Activity : Related derivatives have demonstrated efficacy in models of epilepsy, indicating that this compound may also possess anticonvulsant properties.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Anticonvulsant Studies
A derivative similar to this compound was tested in various animal models, showing significant anticonvulsant activity with effective doses noted in multiple seizure models. For instance, an ED50 value of 13.21 mg/kg was recorded in a genetic model of epilepsy.
MAO Inhibition
Research on structurally related benzofurans has highlighted their potential as MAO inhibitors, which can be beneficial in treating neurodegenerative diseases. The inhibition of MAO has been linked to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation.
Safety Profile
Preliminary toxicity assessments indicate that this compound maintains stability across various pH levels and exhibits low cytotoxicity in cell lines at concentrations up to 100 µM. This suggests a favorable safety profile for further exploration in preclinical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
